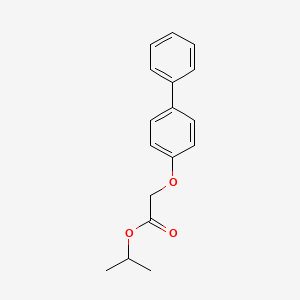

isopropyl (4-biphenylyloxy)acetate

Description

Properties

IUPAC Name |

propan-2-yl 2-(4-phenylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-13(2)20-17(18)12-19-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBJYIVAATWCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Observations :

Physical Properties and Solubility

Key Observations :

Q & A

Q. Q1. What are the standard synthetic routes for isopropyl (4-biphenylyloxy)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification of 4-biphenylyloxyacetic acid with isopropyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reagent selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to enhance ester bond formation.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of alcohol to acid) to maximize yield .

Q. Q2. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify ester linkage (e.g., isopropyl methyl doublet at δ 1.25 ppm) and biphenyl aromatic protons (δ 7.2–7.6 ppm).

- Mass Spectrometry (EI-MS) : Confirm molecular ion peak (e.g., [M] at m/z 294 for analogs) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and π-π interactions (e.g., biphenyl ring spacing of 3.7–4.1 Å) .

Q. Q3. What are common biological assays used to evaluate the bioactivity of biphenyl-based esters like this compound?

Methodological Answer:

- Enzyme inhibition assays : Measure IC values against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorogenic substrates.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM.

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. Q4. How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., COX-2 or estrogen receptors). Focus on biphenyl-ester interactions with hydrophobic pockets.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic priorities.

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

Q. Q5. How should researchers resolve contradictions in reported biological activity data for biphenyl esters?

Methodological Answer:

- Comparative structural analysis : Overlay crystallographic data (e.g., CCDC entries) to identify conformational differences affecting activity.

- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and validate cell line authenticity via STR profiling.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .

Q. Q6. What advanced techniques characterize the thermal stability and phase behavior of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., 403–404 K for analogs) and glass transition temperatures.

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (e.g., onset at 250°C) under nitrogen atmosphere.

- Powder XRD : Identify polymorphic forms and crystallinity indices .

Critical Considerations for Reproducibility

- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>98%) .

- Batch variability : Characterize multiple synthesis batches via -NMR and DSC to ensure consistency .

- Data reporting : Adhere to FAIR principles by depositing spectral data in public repositories (e.g., PubChem, CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.